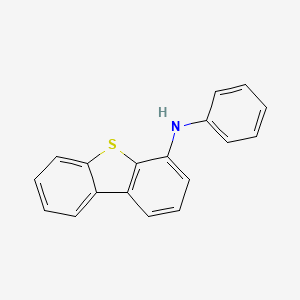

N-phenyl dibenzothiophen-4-amine

Description

N-phenyl dibenzothiophen-4-amine is a sulfur-containing heterocyclic compound characterized by a dibenzothiophene core substituted with an amine-linked phenyl group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in materials science and medicinal chemistry. The N-phenyl group enhances thermal stability and modulates intermolecular interactions, critical for optoelectronic device performance.

Properties

Molecular Formula |

C18H13NS |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

N-phenyldibenzothiophen-4-amine |

InChI |

InChI=1S/C18H13NS/c1-2-7-13(8-3-1)19-16-11-6-10-15-14-9-4-5-12-17(14)20-18(15)16/h1-12,19H |

InChI Key |

RGJMFEBBUOMZJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2SC4=CC=CC=C34 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-phenyl Phthalimide Derivatives

N-phenyl phthalimide derivatives, such as those studied for anticonvulsant activity, share a phenyl-amine pharmacophore but replace the dibenzothiophene core with a phthalimide ring. These compounds exhibit phenytoin-like interactions with voltage-gated sodium channels, inhibiting seizure activity in PTZ-induced models. Key differences include:

- Bioactivity : N-phenyl phthalimides show higher anticonvulsant efficacy (ED₅₀: 15–30 mg/kg) compared to dibenzothiophene derivatives, which remain underexplored in neurological applications .

- Structural Flexibility : The phthalimide ring allows easier functionalization, whereas the rigid dibenzothiophene core in N-phenyl dibenzothiophen-4-amine may limit conformational adaptability for receptor binding .

Table 1: Pharmacological Comparison

| Compound Class | Target | Key Activity | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| N-phenyl Phthalimide | Sodium Channels | Anticonvulsant | 15–30 | |

| N-phenyl Dibenzothiophen-4-amine | Not Reported | Optoelectronic Apps | N/A |

Pyrazoline Derivatives with Thiophene Rings

Pyrazoline derivatives containing thiophene rings and N-phenyl substituents (e.g., compounds 1–5 in ) demonstrate strong binding to EGFR, with affinities ranging from −7.6 to −8.8 kcal/mol. The N-phenyl group in these compounds anchors to hydrophobic pockets (e.g., Leu694, Leu820), stabilizing interactions critical for kinase inhibition. In contrast, N-phenyl dibenzothiophen-4-amine’s larger aromatic system may hinder deep pocket penetration but enhance π-π stacking in material science contexts .

Table 2: Binding Affinities to EGFR

| Compound | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Erlotinib | −8.0 | Hydrophobic, H-bonding |

| Compound 1 | −8.8 | Leu694, Leu820, Lys721 |

| Compound 5 | −7.6 | Similar to Compound 1 |

Verdazyl Radicals and Fluorescence Properties

N-phenyl verdazyl radicals exhibit fluorescence quenching in their native state but generate fluorescent styryl trapping products. This contrasts with N-methyl verdazyls, which lack fluorescence entirely. The N-phenyl group’s planar geometry facilitates π-stacking in trapping products, a property absent in dibenzothiophen-4-amine derivatives. However, the sulfur atom in dibenzothiophene may introduce redox-active behavior, useful in radical-based applications .

Antimalarial N-phenyl Rhodanine Derivatives

N-phenyl rhodanine derivatives (e.g., MF1–MF10) synthesized via Knoevenagel condensation show moderate antimalarial activity (IC₅₀: 1–10 µM) against Plasmodium falciparum. The thiazolidinone core and N-phenyl group synergize for parasite inhibition. Dibenzothiophen-4-amine’s sulfur atom could enhance bioavailability but requires validation in parasitic assays .

Structural Analogues in Material Science

Compounds like N,N-bis[4-(dibenzofuran-4-yl)phenyl]-1,1'-biphenyl-4-amine share structural motifs with N-phenyl dibenzothiophen-4-amine, such as extended aromatic systems. These materials exhibit high thermal stability (T₅₀₀ > 400°C) and hole-transport efficiency in OLEDs. Replacing dibenzofuran with dibenzothiophene may alter charge transport properties due to sulfur’s electronegativity .

Key Structural-Activity Insights

- Electronic Effects : The N-phenyl group enhances electron delocalization, critical for optoelectronic performance.

- Steric Constraints : Dibenzothiophene’s rigidity limits conformational flexibility but improves thermal stability.

Preparation Methods

Direct Amination via Copper-Catalyzed C–N Coupling Reactions

One of the most effective and widely used methods for preparing N-phenyl dibenzothiophen-4-amine involves copper-catalyzed amination of halogenated dibenzothiophene derivatives with aniline or phenyl amines.

Mechanism Overview : The process typically starts with the oxidative addition of a copper(I) catalyst to an aryl halide (e.g., 4-bromodibenzothiophene), forming a copper(III) intermediate. This is followed by nucleophilic attack by aniline, reductive elimination, and regeneration of the copper(I) catalyst. The reaction is often conducted under basic conditions (e.g., NaOH) in aprotic solvents like acetonitrile at elevated temperatures (around 120 °C) under inert atmosphere.

-

- Catalyst: Copper(I) iodide (CuI), 15 mol%

- Base: Sodium hydroxide (NaOH), 2 equivalents

- Solvent: Acetonitrile (CH3CN)

- Temperature: 120 °C

- Time: 24 hours

- Atmosphere: Nitrogen (N2)

Yields and Notes : Using this method, yields of related N-aryl amines can reach up to 83%, indicating high efficiency for similar substrates. The reaction tolerates various substituents on the aromatic rings and proceeds via a 6-endo-dig cyclization pathway when alkynes are involved.

| Parameter | Typical Value |

|---|---|

| Catalyst loading | 15 mol% CuI |

| Base | 2 equiv. NaOH |

| Solvent | Acetonitrile |

| Temperature | 120 °C |

| Reaction time | 24 h |

| Atmosphere | Nitrogen |

| Yield (related amines) | Up to 83% |

Synthesis via Reaction of Phenyl-Containing Isocyanates with Hydroxy or Carboxylic Acids

Another method involves the preparation of N-phenyl amines through the reaction of phenyl-containing isocyanates with compounds containing hydroxyl (-OH) or carboxyl (-COOH) groups, such as water or formic acid, in the presence of boron complexing agents.

Process Summary : The phenyl-containing isocyanate reacts with HR' (where R' = -OH or -COOH) and a boron complexing agent in an aprotic solvent. Both HR' and the boron agent are present in at least equimolar amounts relative to the isocyanate. The intermediate N-phenyl amide complex formed is then neutralized with an aqueous base to yield the N-phenyl amine.

Advantages : This method allows for precise control over the formation of N-aryl amines and can be adapted for various substituted phenyl isocyanates, potentially including dibenzothiophene derivatives.

| Step | Description |

|---|---|

| Reactants | Phenyl-containing isocyanate + HR' (-OH or -COOH) + boron complexing agent |

| Solvent | Aprotic solvent |

| Molar ratios | HR' and boron agent ≥ 1 equiv. relative to isocyanate |

| Intermediate | N-phenyl amide complex |

| Final step | Neutralization with aqueous base |

| Product | N-phenyl amine (e.g., N-phenyl dibenzothiophen-4-amine) |

Summary Table of Preparation Methods

Q & A

Basic: What are the optimal synthetic routes for N-phenyl dibenzothiophen-4-amine, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthetic optimization involves evaluating reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using orthogonal experimental designs. For example, a study on N-phenyl maleimide synthesis employed a three-factor, three-level orthogonal array (L9) to optimize yield by varying reactant ratios, reaction time, and temperature . Similar approaches can be adapted for N-phenyl dibenzothiophen-4-amine, prioritizing intermediates like dibenzothiophene derivatives. Key steps include:

- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions.

- Solvent optimization : Assess polar aprotic solvents (e.g., DMF, DMSO) for solubility and reactivity.

- Purification : Use column chromatography with silica gel or recrystallization for high-purity yields.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing N-phenyl dibenzothiophen-4-amine?

Methodological Answer:

A multi-technique approach ensures accurate structural elucidation:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms amine linkage (e.g., δ 6.8–7.5 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding), as demonstrated in pyrimidine derivative studies .

- FTIR : Confirms functional groups (e.g., C-N stretch at ~1250 cm⁻¹).

Advanced: How can computational modeling predict the electronic properties and reactivity of N-phenyl dibenzothiophen-4-amine?

Methodological Answer:

Density Functional Theory (DFT) simulations provide insights into electronic structure and reactivity:

- HOMO-LUMO analysis : Predicts charge transfer behavior and redox potentials relevant to optoelectronic applications.

- Molecular docking : Evaluates binding affinity to biological targets (e.g., enzymes) for drug discovery .

- Validation : Cross-reference computational results with experimental data (e.g., X-ray structures or UV-Vis spectra ).

Advanced: How can researchers resolve contradictions in reported biological activity data for N-phenyl dibenzothiophen-4-amine?

Methodological Answer:

Address discrepancies through:

- Dose-response studies : Establish concentration-dependent effects (e.g., IC50 values) to rule out toxicity artifacts .

- Genetic profiling : Use RNA-seq or CRISPR screens to identify off-target effects in cellular models.

- Batch reproducibility : Verify compound purity (>99% via HPLC ) and storage conditions (-20°C, anhydrous) to minimize degradation .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of N-phenyl dibenzothiophen-4-amine derivatives?

Methodological Answer:

SAR studies require systematic structural modifications:

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to alter electronic properties .

- Bioisosteric replacement : Replace the dibenzothiophene core with carbazole or fluorene moieties to assess activity changes .

- In vitro assays : Test derivatives against target pathways (e.g., kinase inhibition or antimicrobial activity ).

Basic: What are common impurities in N-phenyl dibenzothiophen-4-amine synthesis, and how are they identified?

Methodological Answer:

Typical impurities include unreacted precursors or oxidation byproducts. Identification methods:

- HPLC-MS : Detects trace impurities (e.g., dibenzothiophene sulfoxide) with reverse-phase C18 columns .

- TLC monitoring : Uses silica plates with UV visualization to track reaction progress.

- Elemental analysis : Confirms stoichiometric consistency (C, H, N, S) .

Advanced: How can N-phenyl dibenzothiophen-4-amine be integrated into materials science applications?

Methodological Answer:

For advanced materials:

- Polymer crosslinking : Utilize Diels-Alder reactions with dienophiles (e.g., anthracene derivatives) to create thermally reversible networks .

- OLED fabrication : Incorporate into emissive layers; evaluate electroluminescence efficiency via UV-Vis and PL spectroscopy .

- Surface functionalization : Attach to nanoparticles (Au, SiO₂) via amine linkages for catalytic or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.